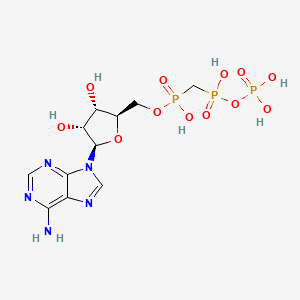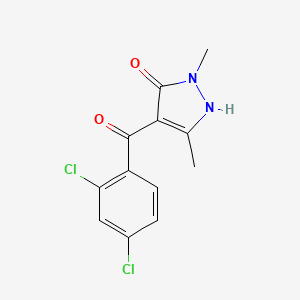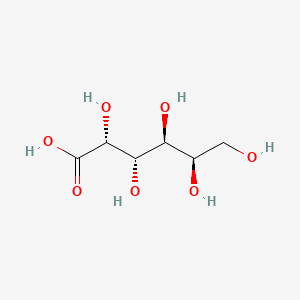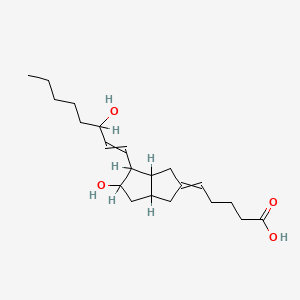
4-Bromo-2,3,5,6-tetrafluoropyridine
説明
Synthesis Analysis
The synthesis of 4-Bromo-2,3,5,6-tetrafluoropyridine involves several steps, including halogenation and fluorination of pyridine derivatives. Efficient and regioselective reactions with nucleophiles such as alkylamine and benzylamine lead to the formation of this compound, where substitution occurs ortho to the ring nitrogen, allowing for further functionalization (Christopher et al., 2008).
Molecular Structure Analysis
Quantum mechanical calculations, including density functional theory (DFT), provide insights into the energies, geometries, and vibrational wave numbers of 4-Bromo-2,3,5,6-tetrafluoropyridine. These studies help understand the molecular stability, bond strength, and the electronic properties such as HOMO and LUMO energies, indicating charge transfer within the molecule. The electron density mapping with electrostatic potential offers information on the molecule's size, shape, and chemical reactivity sites (Selvarani, Balachandran, & Vishwanathan, 2014).
Chemical Reactions and Properties
4-Bromo-2,3,5,6-tetrafluoropyridine participates in various chemical reactions due to its active bromine atom and the electron-withdrawing effect of the fluorine atoms. It is involved in nucleophilic substitution reactions, forming different functionalized pyridines. The compound's reactivity is also influenced by low-lying πσ* states, as observed in photodissociation studies (Srinivas, Sajeev, & Upadhyaya, 2017).
科学的研究の応用
Thermodynamic Properties and Vibrational Studies : Density functional theory has been applied to study the energies, geometries, and vibrational wave numbers of 4-Bromo-2,3,5,6-tetrafluoropyridine, revealing insights into its molecular stability, bond strength, charge transfer, and chemical reactivity (Selvarani, Balachandran, & Vishwanathan, 2014).
Synthetic Utility in Organic Chemistry : Research shows efficient, regioselective nucleophilic substitution reactions with alkylamine, benzylamine, and alkoxide nucleophiles, demonstrating its potential for creating diverse organic compounds (Christopher et al., 2008).
Photodissociation Dynamics : Studies using resonance-enhanced multiphoton ionization coupled with time-of-flight mass spectrometry have investigated the photodissociation dynamics of 4-Bromo-2,3,5,6-tetrafluoropyridine, providing insights into its reaction pathways and energy partitioning (Srinivas, Sajeev, & Upadhyaya, 2017).
Formation of Metal Reagents : Reactions with metals like cadmium and zinc at room temperature have been studied, showing the formation of tetrafluoropyridyl metal reagents, useful in various organic syntheses (Nguyen & Burton, 1994).
Antimicrobial and DNA Interaction Studies : Research on related fluorinated pyridines has indicated potential antimicrobial activities and interactions with DNA, suggesting possible biomedical applications (Vural & Kara, 2017).
Substitution Reactions in Fluorinated Pyridines : Studies have demonstrated how introducing a trialkylsilyl group can selectively displace halogens in fluorinated pyridines, highlighting a method for regioselective control in synthesis (Schlosser, Rausis, & Bobbio, 2005).
Synthesis of Fluorinated Schiff Bases : Research aimed at synthesizing new fluorinated compounds, including derivatives of 4-Bromo-2,3,5,6-tetrafluoropyridine, has revealed their biological significance against certain bacteria and fungi (Raache, Sekhri, & Tabchouche, 2016).
Safety And Hazards
特性
IUPAC Name |
4-bromo-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCGGIUJABHGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188609 | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluoropyridine | |
CAS RN |
3511-90-8 | |
| Record name | 4-Bromotetrafluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2H-1,4-Benzothiazine-3-YL)-piperazine-1-LY]-1,3-thiazole-4-carboxylic acid ethylester](/img/structure/B1197469.png)



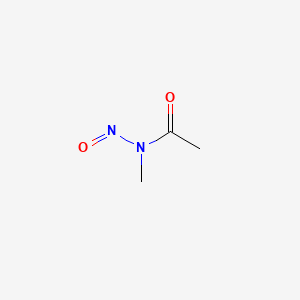

![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)

